(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid
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Overview
Description
(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a boronic acid group attached to a fused furo-pyridine ring system, which includes an ethoxy substituent. Boronic acids are known for their versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed Suzuki-Miyaura coupling reaction, where an aryl halide reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods: Industrial production of boronic acids, including (4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: (4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Substitution: Particularly in cross-coupling reactions like Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Major Products:
Oxidation: Boronic esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki-Miyaura coupling.
Scientific Research Applications
(4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product .
Comparison with Similar Compounds
- 4-Pyridinylboronic acid
- Pyridine-2-boronic acid
- 4-Pyridineboronic acid pinacol ester
Comparison: (4-Ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid is unique due to its fused furo-pyridine ring system and ethoxy substituent, which confer distinct reactivity and selectivity in chemical reactions. Compared to simpler boronic acids like 4-Pyridinylboronic acid, it offers enhanced stability and versatility in cross-coupling reactions .
Properties
Molecular Formula |
C9H10BNO4 |
---|---|
Molecular Weight |
206.99 g/mol |
IUPAC Name |
(4-ethoxyfuro[3,2-c]pyridin-2-yl)boronic acid |
InChI |
InChI=1S/C9H10BNO4/c1-2-14-9-6-5-8(10(12)13)15-7(6)3-4-11-9/h3-5,12-13H,2H2,1H3 |
InChI Key |
WJXUKMLBCIRUNG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(O1)C=CN=C2OCC)(O)O |
Origin of Product |
United States |
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